Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)

Description

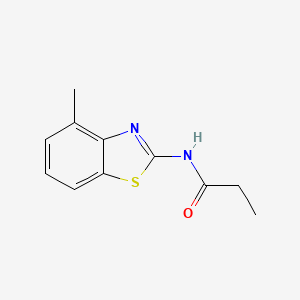

Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) (CAS: 313251-71-7) is a benzothiazole-derived amide with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . The compound features a propanamide chain (-CH₂-CH₂-CONH-) attached to the 2-position of a benzothiazole ring substituted with a methyl group at the 4-position. Benzothiazoles are heterocyclic aromatic systems known for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties . This compound’s structural framework makes it a candidate for agrochemical and pharmaceutical research, though specific applications require further validation.

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-9(14)12-11-13-10-7(2)5-4-6-8(10)15-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUFVSRXJGHXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC=C2S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) typically involves the reaction of 4-methyl-2-aminobenzothiazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) may involve large-scale synthesis using automated reactors and continuous flow processes . The reaction conditions are optimized to ensure high yield and purity of the product . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) undergoes various chemical

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Amide Family

The following table summarizes key structural and physicochemical properties of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) and related compounds:

*Estimated based on structural similarity to analogues.

Key Observations:

Substituent Effects :

- The 4-methyl group in the parent compound enhances lipophilicity (XLogP3 ~2.5) compared to polar derivatives like the 4-hydroxy variant (XLogP3 1.6) .

- Fluorine substitution (CAS 368873-12-5) increases XLogP3 to ~3.0, suggesting improved membrane permeability .

- Cyclic carboxamides (e.g., cyclopentane) exhibit higher molecular weights and reduced polarity (lower topological PSA) due to bulky substituents .

Hydrogen Bonding: Compounds with hydroxyl groups (e.g., CAS 67002-75-9) have higher hydrogen bond donor/acceptor counts, enhancing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.